
10-Hydroxymethyl-7-methylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxymethyl-7-methylbenz(c)acridine (C-1305) is a synthetic compound that belongs to the acridine family. It has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. C-1305 has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 10-Hydroxymethyl-7-methylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been shown to induce apoptosis, inhibit DNA synthesis, and inhibit the activity of topoisomerase II. In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to induce the production of ROS, which can lead to oxidative stress and cell death. In HIV-infected cells, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to inhibit viral replication by interfering with the reverse transcriptase enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 10-Hydroxymethyl-7-methylbenz(c)acridine is its broad range of biological activities, which makes it a promising candidate for further research. However, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. For example, 10-Hydroxymethyl-7-methylbenz(c)acridine is highly toxic and requires careful handling. In addition, the synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 10-Hydroxymethyl-7-methylbenz(c)acridine. One area of interest is the development of analogs of 10-Hydroxymethyl-7-methylbenz(c)acridine with improved activity and reduced toxicity. Another area of interest is the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its antitumor and antiviral activity. In addition, further research is needed to fully understand the mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine and its potential applications in various fields.
Conclusion:
In conclusion, 10-Hydroxymethyl-7-methylbenz(c)acridine is a synthetic compound that has been the subject of extensive research due to its potential applications in various fields. The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine requires specialized equipment and expertise, and it exhibits a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The mechanism of action of 10-Hydroxymethyl-7-methylbenz(c)acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Despite its potential, there are also limitations associated with the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in lab experiments. Future research on 10-Hydroxymethyl-7-methylbenz(c)acridine should focus on the development of analogs with improved activity and reduced toxicity, as well as the use of 10-Hydroxymethyl-7-methylbenz(c)acridine in combination with other drugs to enhance its activity.
Synthesemethoden
The synthesis of 10-Hydroxymethyl-7-methylbenz(c)acridine involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine involves the condensation of 4-methyl-1-naphthoic acid with formaldehyde in the presence of sulfuric acid. The resulting product is then further reacted with methylamine to yield 10-Hydroxymethyl-7-methylbenz(c)acridine. Other methods for synthesizing 10-Hydroxymethyl-7-methylbenz(c)acridine have also been reported, including one-pot reactions and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
10-Hydroxymethyl-7-methylbenz(c)acridine has been the subject of extensive research due to its potential applications in various fields. In the medical field, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 10-Hydroxymethyl-7-methylbenz(c)acridine has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
Eigenschaften
CAS-Nummer |
160543-08-8 |
|---|---|
Produktname |
10-Hydroxymethyl-7-methylbenz(c)acridine |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
(7-methylbenzo[c]acridin-10-yl)methanol |
InChI |
InChI=1S/C19H15NO/c1-12-15-8-6-13(11-21)10-18(15)20-19-16(12)9-7-14-4-2-3-5-17(14)19/h2-10,21H,11H2,1H3 |
InChI-Schlüssel |
RFUAMQCKKXWCFF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
Kanonische SMILES |
CC1=C2C=CC(=CC2=NC3=C1C=CC4=CC=CC=C43)CO |
Andere CAS-Nummern |
160543-08-8 |
Synonyme |
10-HYDROXYMETHYL-7-METHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



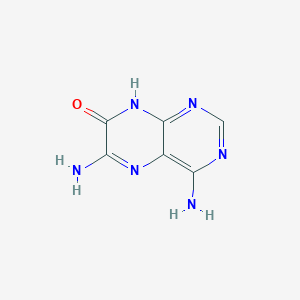
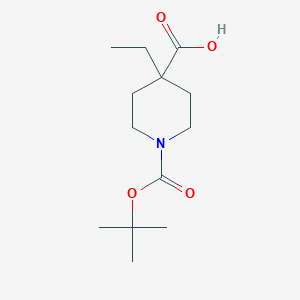
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
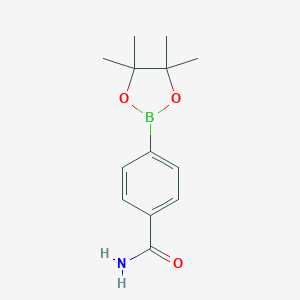
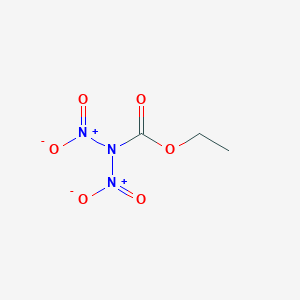
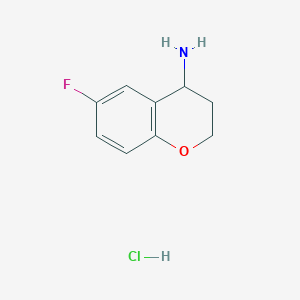
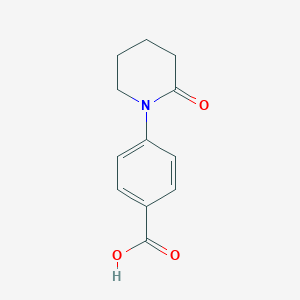
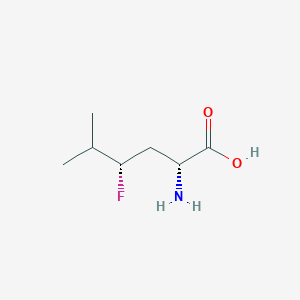
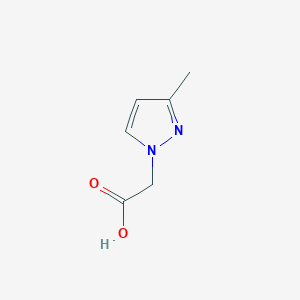
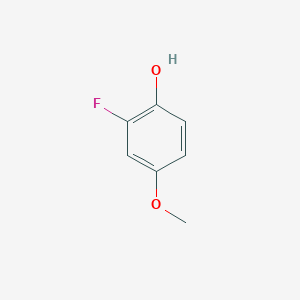
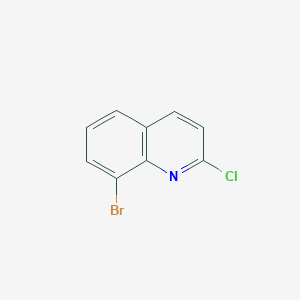
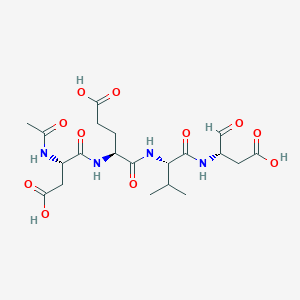
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
